molecular formula C41H65N9O13 B8107570 Mal-PEG4-VC-PAB-DMEA

Mal-PEG4-VC-PAB-DMEA

Cat. No.: B8107570
M. Wt: 892.0 g/mol
InChI Key: LWZJKFNULKGJGO-OCZFFWILSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-VC-PAB-DMEA involves several steps:

    Preparation of the Maleimide Group: The maleimide group is synthesized through the reaction of maleic anhydride with an amine, followed by cyclization.

    PEGylation: Polyethylene glycol (PEG) chains are attached to the maleimide group to enhance solubility and stability.

    VC-PAB Linker Formation: The valine-citrulline (VC) dipeptide is coupled with a para-aminobenzyl (PAB) spacer to form the VC-PAB linker.

    Conjugation: The PEGylated maleimide is then conjugated with the VC-PAB linker to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-PEG4-VC-PAB-DMEA undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-PEG4-VC-PAB-DMEA has several scientific research applications:

    Chemistry: Used in the synthesis of complex molecules and as a model compound for studying cleavable linkers.

    Biology: Employed in the development of targeted therapies and studying drug delivery mechanisms.

    Medicine: Integral in the creation of antibody-drug conjugates for cancer treatment.

    Industry: Utilized in the production of advanced pharmaceuticals and bioconjugates

Mechanism of Action

Mal-PEG4-VC-PAB-DMEA exerts its effects through a cleavable linker mechanism:

    Molecular Targets: The maleimide group targets thiol groups on antibodies.

    Pathways Involved: Once conjugated, the compound remains stable in the bloodstream until it reaches the target site. .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H65N9O13/c1-29(2)37(48-34(52)14-20-59-22-24-61-26-27-62-25-23-60-21-17-44-33(51)13-18-50-35(53)11-12-36(50)54)39(56)47-32(6-5-15-45-40(42)57)38(55)46-31-9-7-30(8-10-31)28-63-41(58)49(4)19-16-43-3/h7-12,29,32,37,43H,5-6,13-28H2,1-4H3,(H,44,51)(H,46,55)(H,47,56)(H,48,52)(H3,42,45,57)/t32-,37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZJKFNULKGJGO-OCZFFWILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H65N9O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

892.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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